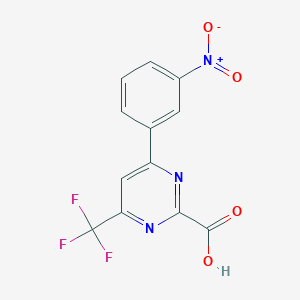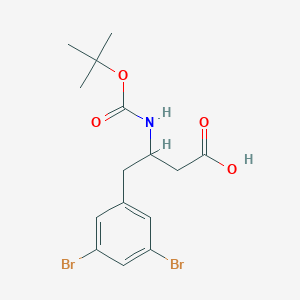![molecular formula C15H20N2O2 B13723978 N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide](/img/structure/B13723978.png)
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide is a chemical compound with the molecular formula C15H20N2O2. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its role as an impurity and intermediate in the production of labeled Zaleplon .
Vorbereitungsmethoden
The synthesis of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide involves several steps. One common synthetic route includes the reaction of 3-(dimethylamino)acryloyl chloride with N-ethylacetamide in the presence of a base. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the dimethylamino group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various chemical compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Wirkmechanismus
The mechanism of action of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide involves its interaction with molecular targets such as the GABAA receptor. This interaction modulates the receptor’s activity, leading to various physiological effects . The compound’s effects are mediated through specific pathways that involve the modulation of neurotransmitter release and receptor activation.
Vergleich Mit ähnlichen Verbindungen
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide can be compared with other similar compounds, such as:
N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide: This compound is structurally similar and used in similar research applications.
The uniqueness of this compound lies in its specific applications in proteomics and its role as an intermediate in pharmaceutical production.
Eigenschaften
Molekularformel |
C15H20N2O2 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
N-[3-[(Z)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide |
InChI |
InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9- |
InChI-Schlüssel |
UXWJJVRASIHSQS-KTKRTIGZSA-N |
Isomerische SMILES |
CCN(C1=CC=CC(=C1)C(=O)/C=C\N(C)C)C(=O)C |
Kanonische SMILES |
CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



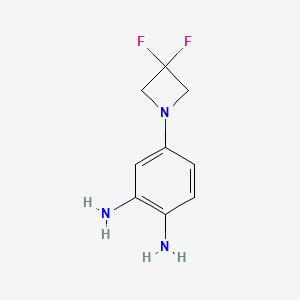
![[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13723904.png)


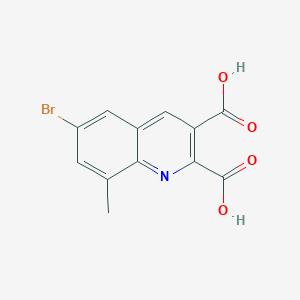
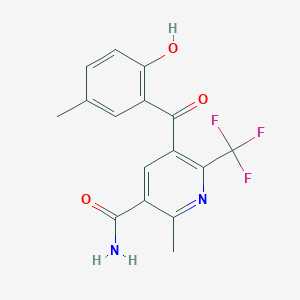
![[(Z)-(1-amino-2-chloroethylidene)amino] 4-(4-methylpiperidin-1-yl)-4-oxobutanoate](/img/structure/B13723935.png)
![2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13723946.png)
![sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13723951.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13723956.png)
